N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propionamide
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Overview
Description
“N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propionamide” is a compound with the linear formula C24H19N3O5S2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is related to the thiazole moiety, which is an important heterocycle in the world of chemistry .
Molecular Structure Analysis
The molecular structure of the compound is characterized by a thiazole ring, which consists of sulfur and nitrogen . The compound has a molecular weight of 493.564 .Chemical Reactions Analysis
Thiazole compounds are known for their reactivity, with many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . Specific chemical reactions involving “this compound” are not detailed in the retrieved sources.Physical and Chemical Properties Analysis
The compound has a linear formula of C24H19N3O5S2 and a molecular weight of 493.564 . Additional physical and chemical properties are not specified in the retrieved sources.Mechanism of Action
Target of Action
The primary targets of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propionamide are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The mode of action of this compound is not well-documented. As a thiazole derivative, it may share some common characteristics with other thiazole compounds. Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways, but the specific pathways affected by this compound are currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As a thiazole derivative, it may share some common characteristics with other thiazole compounds, which have been found to exhibit diverse biological activities . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects .
Cellular Effects
Other thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects through various mechanisms, including enzyme inhibition and changes in gene expression .
Properties
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5S2/c1-2-10(16)14-12-13-7-11(21-12)22(19,20)9-5-3-8(4-6-9)15(17)18/h3-7H,2H2,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVJGYKHNPEHND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC=C(S1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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